tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide
Description
Properties
Molecular Formula |
C13H24N2O4S |
|---|---|
Molecular Weight |
304.41 g/mol |
IUPAC Name |
tert-butyl 1,1-dioxo-1λ6-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-8-9-20(17,18)13(10-15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 |
InChI Key |
FEAYSJIFYGMBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C2(C1)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
The spirocyclic 1-thia-4,9-diazaspiro[5.5]undecane core is typically constructed by:
- Condensation of appropriate ketones with amines (e.g., benzylamine) under reflux in toluene with a Dean–Stark apparatus to remove water and drive imine formation to completion.
- The resulting imines are isolated and used without further purification.
Carbon-Carbon Bond Formation via Organometallic Addition
- Allylmagnesium chloride (2 M in THF) is added dropwise to the imine solution at low temperature (−20 °C to −15 °C) to form allylated intermediates.
- The reaction mixture is then warmed to room temperature and stirred overnight.
- Workup involves quenching with saturated ammonium chloride solution, separation, drying, and solvent removal.
- The allylated products are purified by vacuum distillation or chromatography, yielding over 90% in studied cases.
Cyclization and Sulfone Formation
- The allylated intermediates undergo cyclization to form the tetrahydrothiopyran 1,1-dioxide ring system.
- Oxidation of the sulfur atom to the sulfone (1,1-dioxide) state is achieved using oxidizing agents such as RuCl3/NaIO4 or other suitable oxidants.
- Ring-closing metathesis (RCM) has been employed as a key step for spirocyclic ring formation in related systems, providing scalability and efficiency.
Protection and Deprotection Steps
- The tert-butyl ester group is introduced early in the synthesis to protect the carboxylate functionality.
- Protective groups such as Cbz or carboxyethyl can be used on nitrogen atoms during intermediate steps to facilitate selective reactions.
- Deprotection is achieved by catalytic hydrogenolysis or acidic hydrolysis under mild conditions to yield the final target compound.
One-Pot and Scalable Procedures
- Several steps, including allylation, cyclization, and oxidation, can be combined in one-pot sequences to enhance scalability and reduce purification steps.
- Modifications such as replacing allylmagnesium bromide with commercially available allylmagnesium chloride and changing solvents from toluene to THF have improved reaction robustness and yields.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imine Formation | Ketone + benzylamine, reflux in toluene, Dean–Stark trap, 1 h | ~Quantitative | Water removal drives equilibrium |
| Allylation | Allylmagnesium chloride (2 M in THF), −20 °C to RT, overnight | >90 | Dropwise addition, low temperature control |
| Cyclization & Sulfone Oxidation | RuCl3/NaIO4 or Br2/Et3N in CH2Cl2, one-pot | 70–96 | Oxidation to sulfone, ring closure |
| Protection/Deprotection | tert-Butyl ester introduction; catalytic hydrogenolysis for deprotection | 22–43 | Protecting group strategies vary |
Research Findings and Optimization
- The replacement of allylmagnesium bromide with allylmagnesium chloride improved accessibility without compromising yields.
- Use of 40% aqueous HBr and bromine in dichloromethane for cyclization and oxidation was found more convenient and scalable than methanolic HBr methods.
- Attempts to use silyl iodide reagents led to partial decomposition, indicating the necessity for mild and selective oxidation conditions.
- Chiral stationary phase chromatography allows separation of enantiomers of asymmetric spirocyclic compounds, enabling access to pure enantiomers for biological studies.
- The overall yields for the multistep synthesis range from 20% to over 40%, depending on the protection strategy and scale.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural analogs include spirocyclic diaza compounds with variations in heteroatoms, oxidation states, and substituent positions. Below is a comparative analysis:
*Calculated based on addition of S and O₂ to the oxa analog.
Key Differences and Implications
Sulfur vs. Oxygen: Sulfur’s larger atomic radius and polarizability may influence binding to biological targets (e.g., enzymes or receptors), while the sulfone group’s electron-withdrawing nature could stabilize adjacent charges.
Synthetic Accessibility :
- The oxa analogs are synthesized via Strecker reactions and cyclization , whereas the thia-sulfone derivative requires additional oxidation steps, as seen in TBHP/SeO₂-mediated protocols .
Biological Activity :
- Diazaspiro[4.5]decane-8,10-diones exhibit anticonvulsant properties , suggesting that the larger spiro[5.5] framework in the target compound might retain or modify such activity. The sulfone group could alter metabolic stability or target affinity.
Stability and Storage :
- Sulfones are generally more stable toward oxidation than thioethers. The oxa analog is stored at 2–8°C ; the thia-sulfone compound may require similar conditions but with enhanced hygroscopicity due to higher polarity.
Biological Activity
tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide is a complex organic compound characterized by its unique spirocyclic structure that includes a sulfur-containing moiety (thia) and a diazaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The chemical formula of this compound is C13H24N2O4S. The presence of the tert-butyl group enhances its solubility and stability, which is crucial for biological applications. The compound's structure allows for interactions with various biological targets, making it a subject of ongoing research.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Cytotoxic Effects : Investigations into the cytotoxicity of the compound have shown promise in cancer research, where it may induce apoptosis in specific cancer cell lines.
- GABA Receptor Modulation : There is emerging evidence that compounds with similar structures can modulate GABA receptors, suggesting potential applications in treating neurological disorders.
The synthesis of this compound can be achieved through various chemical reactions involving starting materials that contain sulfur and nitrogen functionalities. The mechanism of action for its biological activity is still under investigation but may involve interaction with specific enzyme systems or receptor sites in the body.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Antitumor Activity : A study demonstrated that derivatives of diazaspiro compounds showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the modulation of apoptosis pathways and cell cycle arrest .
- Neuroprotective Effects : Research has indicated that certain spirocyclic compounds can enhance neuroprotection in models of neurodegeneration by modulating neurotransmitter systems .
- Immunomodulatory Effects : Compounds similar to tert-butyl 1-thia-4,9-diazaspiro[5.5]undecane have been shown to influence T cell proliferation and cytokine production, suggesting their potential use in autoimmune diseases .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
